3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Epigenetics Histone Demethylase Enzyme Inhibition

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-23-0; molecular formula C₁₂H₁₃NOS₂; molecular weight 251.36 g/mol) is an N-acylated thiazolidine-2-thione derivative bearing a 3,5-dimethylbenzoyl substituent. This heterocyclic scaffold positions the compound within the 1,3-thiazolidine-2-thione class, which is widely explored for enzyme inhibition (e.g., lysine-specific demethylases, xanthine oxidase), antifungal applications, and agricultural nitrification control.

Molecular Formula C12H13NOS2
Molecular Weight 251.36
CAS No. 1092291-23-0
Cat. No. B3012874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione
CAS1092291-23-0
Molecular FormulaC12H13NOS2
Molecular Weight251.36
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N2CCSC2=S)C
InChIInChI=1S/C12H13NOS2/c1-8-5-9(2)7-10(6-8)11(14)13-3-4-16-12(13)15/h5-7H,3-4H2,1-2H3
InChIKeyXCRWDPRGCYBZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-23-0) – Molecular Identity and Core Class Definition


3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione (CAS 1092291-23-0; molecular formula C₁₂H₁₃NOS₂; molecular weight 251.36 g/mol) is an N-acylated thiazolidine-2-thione derivative bearing a 3,5-dimethylbenzoyl substituent . This heterocyclic scaffold positions the compound within the 1,3-thiazolidine-2-thione class, which is widely explored for enzyme inhibition (e.g., lysine-specific demethylases, xanthine oxidase), antifungal applications, and agricultural nitrification control [1]. The compound is commercially available from multiple reputable vendors at purities typically ≥95%, confirming its accessibility as a research chemical for laboratory-scale investigations .

Why 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Cannot Be Interchanged with Close Analogs – Critical Structural Selectivity Drivers


Within the 1,3-thiazolidine-2-thione chemical space, even seemingly minor structural variations—such as regioisomerism (3,4- vs. 3,5-dimethyl substitution) or the presence/absence of the thione moiety—can fundamentally alter target engagement profiles, potency, and selectivity. For example, while this compound exhibits a defined selectivity ratio between LSD2 and LSD1 (approx. 480-fold) [1], alternative N-acyl thiazolidine-2-thiones may display entirely divergent inhibition spectra or reduced potency [2]. Furthermore, the specific 3,5-dimethyl substitution pattern is a critical determinant of agricultural nitrification inhibition activity, as documented in patent-protected compositions [3]. Consequently, generic substitution with a structurally similar thiazolidine derivative without verifying its quantitative activity profile is scientifically unsound and may compromise experimental reproducibility or application performance.

Quantitative Differentiation Evidence: 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione vs. Comparators


LSD2 vs. LSD1 Selectivity: A 480-Fold Difference in Inhibition Potency

This compound demonstrates stark selectivity between the two lysine-specific demethylase paralogs LSD1 and LSD2. In a direct head-to-head comparison, the compound inhibited recombinant human LSD1 with an IC₅₀ of 480 nM, whereas it required an IC₅₀ of 2.30E+5 nM (230,000 nM) to inhibit recombinant human LSD2 under identical assay conditions, representing a 480-fold selectivity for LSD1 over LSD2 [1].

Epigenetics Histone Demethylase Enzyme Inhibition

Regioisomer Differentiation: 3,5-Dimethyl vs. 3,4-Dimethyl Substitution

The 3,5-dimethyl regioisomer (CAS 1092291-23-0) is structurally distinct from its 3,4-dimethyl counterpart (CAS 1092291-19-4) . While quantitative activity data for the 3,4-isomer are not publicly available for direct potency comparison, the difference in substitution pattern (meta- vs. ortho/meta-relative arrangement) alters electronic distribution, steric bulk, and potentially binding interactions with biological targets. This structural divergence justifies independent evaluation and procurement of the specific regioisomer when SAR fidelity is required.

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

Agricultural Nitrification Inhibition: Patent-Protected Utility of the 3,5-Dimethylbenzoyl Scaffold

European patent EP 0461677 A1 explicitly describes novel thiazolidine derivatives bearing N-acyl substituents, including the 3,5-dimethylbenzoyl group, as possessing valuable nitrification inhibition properties [1]. While specific IC₅₀ values for nitrification inhibition are not disclosed in the patent abstract, the patent's claims establish a clear industrial application differentiation from other thiazolidine-2-thione analogs lacking this substitution pattern. The 3,5-dimethylbenzoyl moiety is structurally identified as a preferred substituent within the claimed nitrification inhibitor compositions [1].

Agricultural Chemistry Nitrification Inhibitor Soil Science

MAO-B vs. LSD1: Pronounced Selectivity Within the Flavin-Dependent Amine Oxidase Family

The compound exhibits negligible inhibition of monoamine oxidase B (MAO-B) (IC₅₀ > 100,000 nM) while potently inhibiting LSD1 (IC₅₀ = 480 nM), a >208-fold selectivity window [1]. Both LSD1 and MAO-B are flavin-dependent amine oxidases, making this high selectivity within the same enzyme superfamily a notable differentiation from non-selective LSD1 inhibitors that also suppress MAO activity, thereby reducing off-target liability.

Enzyme Selectivity Monoamine Oxidase Epigenetics

Recommended Application Scenarios for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione Based on Quantitative Differentiation


Selective LSD1 Inhibition in Epigenetic Research

Employ this compound as a chemical probe to investigate LSD1-dependent histone demethylation in cellular or biochemical assays, capitalizing on its 480-fold selectivity over LSD2 and >208-fold selectivity over MAO-B to minimize off-target epigenetic and neurotransmitter-related effects [1].

Structure-Activity Relationship (SAR) Studies on Thiazolidine-2-thione Scaffolds

Utilize the compound as a reference point for comparative SAR analyses, particularly when evaluating the impact of the 3,5-dimethylbenzoyl substitution pattern relative to regioisomers (e.g., 3,4-dimethyl) or other N-acyl variants, to map critical structural determinants of target engagement and selectivity .

Agricultural Nitrification Inhibitor Development

Leverage the compound's patent-validated association with nitrification inhibition activity to develop or optimize formulations for reducing nitrogen loss in agricultural soils, a functional application area not documented for many thiazolidine-2-thione analogs [2].

Chemical Library Procurement for Screening Campaigns

Acquire this specific regioisomer for inclusion in focused or diversity-oriented screening libraries, ensuring that the correct 3,5-dimethyl substitution pattern is represented to avoid false-negative results arising from regioisomeric substitution effects on biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.